molecular formula C25H25N3O5S B2692390 N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 852141-70-9

N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2692390
CAS No.: 852141-70-9
M. Wt: 479.55
InChI Key: SDMYXZRAUALFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[2-Benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a high-purity chemical reagent designed for research applications. This compound belongs to the dihydropyrazole chemical class, which are five-membered heterocyclic structures known to exhibit a wide range of biological activities in scientific investigation . Compounds with this core structure are frequently explored in medicinal chemistry research for their potential as modulators of biological pathways . The structure features a benzoyl substituent and a 3,4-dimethoxyphenyl group, which are common pharmacophores in drug discovery, and a methanesulfonamide moiety that can influence molecular properties and target binding . Researchers utilize such compounds in various non-clinical studies, including in vitro screening assays to investigate mechanisms of action and structure-activity relationships (SAR). The synthesis and characterization of related dihydropyrazole derivatives are confirmed using advanced analytical techniques including NMR (1H, 13C), LC-MS, and HRMS, ensuring structural identity and purity for reliable research outcomes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-32-23-13-12-19(15-24(23)33-2)22-16-21(18-10-7-11-20(14-18)27-34(3,30)31)26-28(22)25(29)17-8-5-4-6-9-17/h4-15,22,27H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMYXZRAUALFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to the compound , exhibit significant antitumor activity. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. A study highlighted that pyrazole derivatives could effectively inhibit telomerase activity and Aurora-A kinase, both of which are crucial in cancer cell proliferation .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been documented to reduce inflammation through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. The presence of methanesulfonamide may enhance this activity by improving solubility and facilitating cellular uptake.

Antibacterial Activity

Several studies have reported that compounds with similar structures possess antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. This broad-spectrum activity makes them candidates for further development as antibacterial agents .

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of a related pyrazole derivative in vitro against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects.
  • Anti-inflammatory Assessment : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting robust anti-inflammatory effects.
  • Antibacterial Screening : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Summary Table

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryCOX inhibition
AntibacterialDisruption of cell wall synthesis

Comparison with Similar Compounds

Structural Comparison Table

Compound Name / CAS Number Core Structure Substituents (Pyrazole Positions) Molecular Formula Key Features
Target Compound 3,4-dihydropyrazole 2: Benzoyl; 3: 3,4-dimethoxyphenyl C₂₅H₂₅N₃O₅S Electron-rich aromatic groups enhance binding potential
1203387-55-6 3,4-dihydropyrazole 2: 2-Chloroacetyl; 3: 4-methoxyphenyl C₁₉H₂₀ClN₃O₄S Chloroacetyl group increases electrophilicity; single methoxy substitution
851719-26-1 3,4-dihydropyrazole 2: 2-Methylpropanoyl; 3: 2-methylphenyl C₂₂H₂₅N₃O₃S Isobutyryl and ortho-methyl groups enhance lipophilicity
3-Methyl-1-(4-sulfamoylphenyl)-5-pyrazolone Pyrazolone N/A C₁₀H₁₁N₃O₃S Pyrazolone core with sulfamoylphenyl; distinct from dihydropyrazole
5-Methyl-3-sulfanilamidoisoxazole Isoxazole N/A C₁₀H₁₁N₃O₃S Isoxazole core; sulfonamide linked to heterocycle

Substituent-Driven Functional Differences

Electron-Donating vs. 851719-26-1 substitutes the benzoyl group with a 2-methylpropanoyl (isobutyryl) group, reducing steric bulk but increasing lipophilicity. The 2-methylphenyl group at position 3 may induce steric hindrance, affecting target selectivity .

Sulfonamide Positioning

  • While all compounds feature sulfonamide groups, their attachment points differ. The target compound’s sulfonamide is linked via a phenyl ring, whereas pyrazolone and isoxazole derivatives () directly attach the sulfonamide to the heterocycle. This may alter solubility and membrane permeability .

Hypothetical Pharmacological Implications

  • Target Compound : The 3,4-dimethoxy groups may improve binding to serotonin or dopamine receptors due to enhanced π-π stacking. The benzoyl group could stabilize interactions with hydrophobic enzyme pockets.
  • 1203387-55-6 : The chloroacetyl group may confer reactivity as a covalent inhibitor, but its single methoxy group might reduce affinity compared to the target compound .
  • 851719-26-1 : Increased lipophilicity from isobutyryl and methyl groups may enhance blood-brain barrier penetration, making it a candidate for CNS-targeting therapies .

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